tert-Butyl 2-amino-5-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of tert-Butyl 2-amino-5-methylhexanoate typically begins with .
Reaction Steps: The process involves multiple steps, including the formation of intermediates and the final esterification step to obtain the desired compound.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-amino-5-methylhexanoate can undergo oxidation reactions to form various oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common products of reduction reactions.
Substitution Products: Halogenated compounds and other substituted derivatives are typical products.
Scientific Research Applications
Chemistry:
Organic Synthesis: tert-Butyl 2-amino-5-methylhexanoate is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: this compound is investigated for its potential therapeutic properties.
Diagnostic Tools: It is used in the development of diagnostic agents for medical imaging.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
tert-Butyl 2-amino-5-methylhexanoate vs. tert-Butyl 2-amino-4-methylhexanoate: The difference lies in the position of the methyl group, which can affect the compound’s reactivity and applications.
This compound vs. tert-Butyl 2-amino-5-ethylhexanoate: The presence of an ethyl group instead of a methyl group can lead to variations in chemical properties and uses.
Uniqueness:
Structural Features:
Biological Activity
tert-Butyl 2-amino-5-methylhexanoate is a compound that has garnered attention in biochemical research due to its potential applications in drug development and enzyme interactions. This article explores its biological activity, mechanisms of action, and implications for therapeutic use, supported by data tables and case studies.
- Chemical Formula : C₁₁H₂₃NO₂
- Molecular Weight : 199.31 g/mol
- CAS Number : 1543874-84-5
1. Enzyme Interactions and Metabolic Pathways
This compound is utilized in studies focusing on enzyme interactions, particularly in metabolic pathways. It serves as a precursor in the synthesis of various pharmaceutical compounds, indicating its importance in drug development processes.
2. Drug Development
The compound has been investigated for its potential therapeutic properties. Its role as a building block in organic synthesis allows for the creation of complex molecules that may exhibit biological activity against various diseases .
Molecular Targets
Research indicates that this compound interacts with specific molecular targets involved in metabolic processes. While detailed mechanisms are still under investigation, it is believed to influence the activity of certain enzymes critical for drug metabolism and efficacy .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of structurally related compounds to this compound. It was found that modifications in the molecular structure could significantly enhance antibacterial activity against strains such as Escherichia coli. The findings suggest that derivatives of this compound may serve as effective inhibitors of biofilm formation, which is crucial for treating infections .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed insights into how variations in chemical structure affect biological activity. For instance, specific substitutions at designated positions on the molecule can lead to increased potency against bacterial strains. This information is vital for designing new drugs based on this compound .
Data Table: Biological Activity Comparison
Properties
IUPAC Name |
tert-butyl 2-amino-5-methylhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQNKXHLQRRGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.